2,4,6-Trimethylbenzonitrile N-oxide
Overview
Description
2,4,6-Trimethylbenzonitrile N-oxide is an organic compound with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.2004 g/mol. This compound is characterized by a benzene ring substituted with three methyl groups and a nitrile group, with an N-oxide functional group attached to the nitrogen atom of the nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylbenzonitrile N-oxide can be synthesized through the oxidation of 2,4,6-trimethylbenzonitrile. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or peracetic acid (CH₃CO₃H) under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using more efficient oxidizing agents and optimized reaction conditions to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylbenzonitrile N-oxide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracetic acid (CH₃CO₃H) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the N-oxide group.
Substitution: Nucleophilic substitution reactions can occur with suitable nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The primary product is the N-oxide derivative itself.
Reduction: The reduction of the N-oxide group can yield 2,4,6-trimethylbenzonitrile.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,6-Trimethylbenzonitrile N-oxide has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: The compound can be used in biological studies to investigate the effects of N-oxide groups on biological molecules and systems.
Medicine: Research into the potential medicinal properties of N-oxide derivatives is ongoing, with some studies exploring their use as anti-inflammatory or antioxidant agents.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
2,4,6-Trimethylbenzonitrile N-oxide is similar to other N-oxide derivatives, such as 2,4,6-trimethoxybenzonitrile N-oxide and 2,6-dimethylbenzonitrile N-oxide. its unique structural features, such as the presence of three methyl groups on the benzene ring, contribute to its distinct chemical and biological properties.
Comparison with Similar Compounds
2,4,6-Trimethoxybenzonitrile N-oxide
2,6-Dimethylbenzonitrile N-oxide
2,4,6-Trimethylbenzonitrile
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Properties
IUPAC Name |
2,4,6-trimethylbenzonitrile oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILPALOUYKHPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C#[N+][O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183277 | |
Record name | 2,4,6-Trimethylbenzonitrile, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2904-57-6 | |
Record name | 2,4,6-Trimethylbenzonitrile, N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002904576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesitonitrile oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-Trimethylbenzonitrile, N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trimethylbenzonitrile N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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